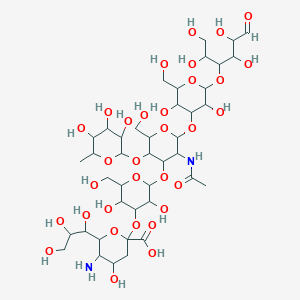
Sialyl-Le(a) oligosaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sialyl-Le(a) oligosaccharide is a complex carbohydrate structure that is commonly found on the surface of human cells. It is composed of several sugar molecules that are linked together in a specific arrangement. Sialyl-Le(a) is known to play a role in a variety of biological processes, including inflammation, cancer metastasis, and immune system function.
Mecanismo De Acción
The mechanism of action of Sialyl-Le(a) oligosaccharide is complex and not fully understood. It is known to interact with specific proteins on the surface of cells, which can affect their function. For example, Sialyl-Le(a) has been shown to modulate the activity of certain immune cells, which can impact the body's response to infection and disease.
Efectos Bioquímicos Y Fisiológicos
Sialyl-Le(a) oligosaccharide has a variety of biochemical and physiological effects on the body. It is known to play a role in inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been shown to modulate the activity of certain enzymes and proteins, which can affect the body's overall metabolism and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sialyl-Le(a) oligosaccharide in lab experiments is that it is a well-characterized molecule with known properties and effects. This makes it a useful tool for studying specific biological processes and mechanisms. However, its complex structure and synthesis method can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Sialyl-Le(a) oligosaccharide. One area of interest is its potential as a therapeutic target for certain diseases, such as cancer. Researchers are also exploring its role in immune system function and inflammation, as well as its potential as a diagnostic tool for certain types of cancer and other diseases. In addition, advances in synthesis methods may allow for the creation of new and more complex carbohydrate structures with potential therapeutic applications.
Métodos De Síntesis
The synthesis of Sialyl-Le(a) oligosaccharide is a complex process that involves several steps. One common method involves the use of enzymes to catalyze the formation of the sugar molecules and link them together in the appropriate arrangement. Another method involves chemical synthesis, where specific chemical reactions are used to create the desired structure. Both of these methods require specialized equipment and expertise to achieve the desired outcome.
Aplicaciones Científicas De Investigación
Sialyl-Le(a) oligosaccharide has been the subject of extensive scientific research due to its role in a variety of biological processes. Researchers have studied its effects on inflammation, cancer metastasis, and immune system function, among other areas. In addition, Sialyl-Le(a) has been used as a diagnostic tool for certain types of cancer and other diseases.
Propiedades
Número CAS |
117978-16-2 |
|---|---|
Nombre del producto |
Sialyl-Le(a) oligosaccharide |
Fórmula molecular |
C41H70N2O32 |
Peso molecular |
1103 g/mol |
Nombre IUPAC |
2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C41H70N2O32/c1-10-21(55)26(60)27(61)37(66-10)71-31-18(9-49)69-36(73-34-24(58)16(7-47)67-38(28(34)62)70-30(15(54)6-46)22(56)13(52)4-44)20(43-11(2)50)33(31)72-39-29(63)35(25(59)17(8-48)68-39)75-41(40(64)65)3-12(51)19(42)32(74-41)23(57)14(53)5-45/h4,10,12-39,45-49,51-63H,3,5-9,42H2,1-2H3,(H,43,50)(H,64,65) |
Clave InChI |
GWBANRIMYAAKQB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Sinónimos |
NeuAcalpha2-3Galbeta1-4-Fucalpha1-GlcNAcbeta1-3Galbeta1-4Glc sialyl-Le(a) oligosaccharide sialylated lacto-N-fucopentaose II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



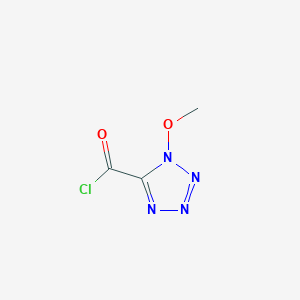
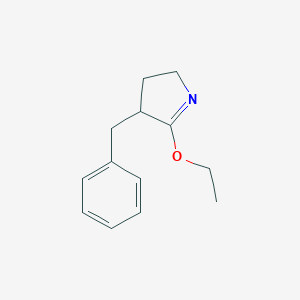
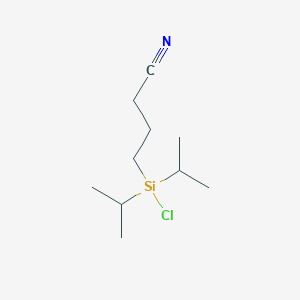
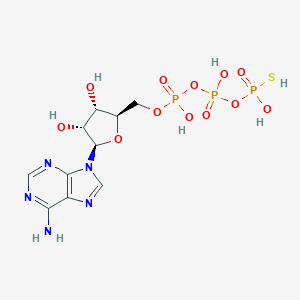
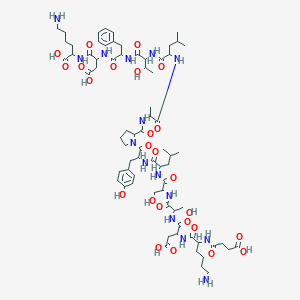
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

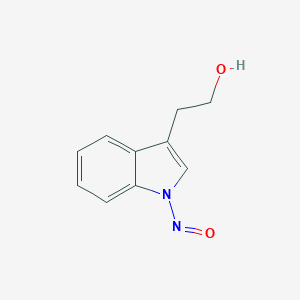
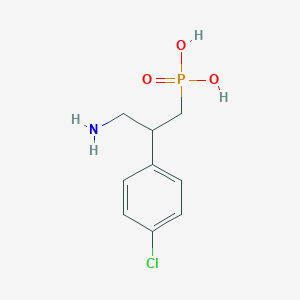
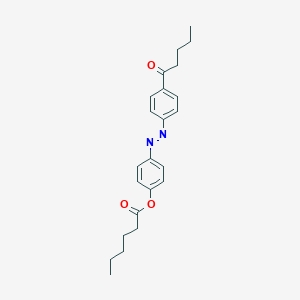
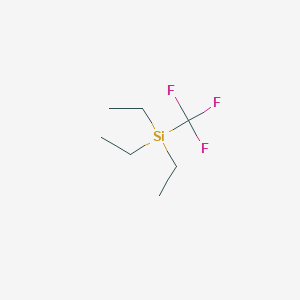
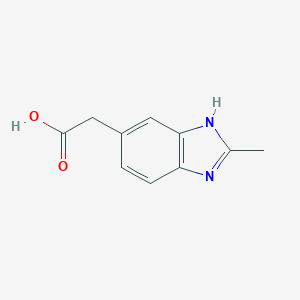
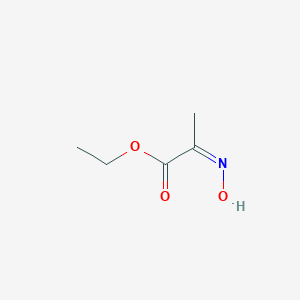
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)